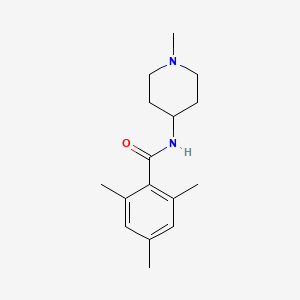

![molecular formula C25H19BrN2O4 B5500970 4-[2-(3-bromo-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5500970.png)

4-[2-(3-bromo-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-1-cyanovinyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The compound’s synthesis involves multiple steps, including bromination, azidonation, reduction, and condensation reactions. Techniques like Suzuki coupling reactions and the use of copper catalysts have been employed to introduce specific functional groups and to form the desired molecular backbone. The use of palladium acetate-catalyzed cyclization reactions signifies the complexity and precision required in synthesizing such compounds (Gu et al., 2007).

Molecular Structure Analysis

Characterization techniques like NMR, IR, and MS spectroscopy play a crucial role in confirming the molecular structure. These techniques provide detailed information about the molecular geometry, electronic structure, and the presence of specific functional groups. Studies employing density functional theory (DFT) have optimized molecular structures and geometries, offering a theoretical perspective on the compound’s molecular architecture (Kurt et al., 2011).

Chemical Reactions and Properties

The compound exhibits specific reactivity patterns, such as acid-base dissociation and azo-hydrazone tautomerism, influenced by solvent composition and pH. The ability to undergo specific chemical reactions underlines its chemical versatility and potential as a precursor for further chemical transformations (Baul et al., 2009).

Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Derivative Formation

Research demonstrates the enantioselective synthesis of derivatives of amino acids and other compounds that could be structurally related to or synthesized using principles applicable to the compound of interest. For instance, the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, showcasing methods for introducing protected aminomethyl groups, highlights the versatility of similar compounds in synthesizing bioactive or functional derivatives (Arvanitis et al., 1998). Similarly, the synthesis of oxazine, thiazine, and quinoxaline derivatives from 3-aryl-2-bromopropanoic acids and their esters underlines the potential of bromo-substituted benzoic acids in producing compounds with varied chemical structures and potential applications (Pokhodylo et al., 2021).

Liquid Crystal Intermediates

The synthesis of n-alkoxybiphenyl 4′ carbonyloxy benzoic acid derivatives, serving as intermediates for liquid crystal materials, illustrates the importance of such compounds in developing advanced materials for display technologies. These intermediates play a crucial role in the synthesis of ferroelectric and antiferroelectric liquid crystals, underscoring the potential application of the compound in materials science (Qing, 2000).

Synthetic Methodology Development

Studies on the synthesis of various derivatives, including those involving bromo-substituted compounds, contribute to the development of novel synthetic methodologies. These methodologies may be applied to synthesize a wide range of chemical entities, including those with potential medicinal or material applications. For example, the practical synthesis of a CCR5 antagonist demonstrates the utility of bromo-substituted intermediates in the synthesis of complex molecules with biological activity (Ikemoto et al., 2005).

Natural Product Synthesis and Analysis

The isolation and characterization of phenyl ether derivatives from marine-derived fungi, highlighting the discovery of compounds with antioxidant activity, demonstrate the potential of structurally similar compounds in natural product synthesis and analysis. Such studies are crucial for the identification of new bioactive compounds and the understanding of their mechanisms of action (Xu et al., 2017).

Propiedades

IUPAC Name |

4-[(E)-2-[3-bromo-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-1-cyanoethenyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19BrN2O4/c1-16-2-9-21(10-3-16)28-24(29)15-32-23-11-4-17(13-22(23)26)12-20(14-27)18-5-7-19(8-6-18)25(30)31/h2-13H,15H2,1H3,(H,28,29)(H,30,31)/b20-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXWMDZZTGWTRH-NDENLUEZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=C(C#N)C3=CC=C(C=C3)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(E)-2-[3-bromo-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-1-cyanoethenyl]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

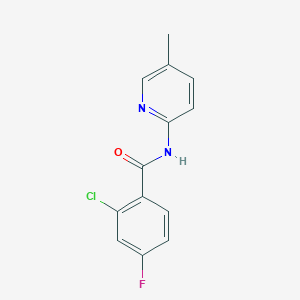

![1-(4-chlorophenyl)-3-{[3-(1-hydroxyethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5500895.png)

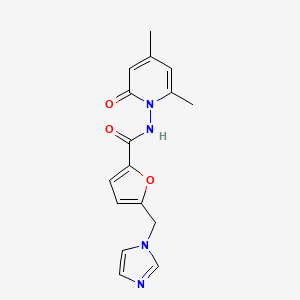

![N-(4-ethoxyphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5500898.png)

![ethyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5500914.png)

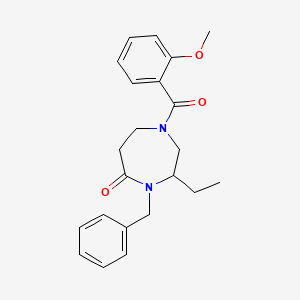

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5500933.png)

![4-({4-bromo-2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5500964.png)

![2-(2-chloro-6-ethoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5500975.png)

![methyl [4-(3,4-dichlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5500981.png)

![{4-(1-adamantyl)-2-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetonitrile](/img/structure/B5500984.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5500991.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide](/img/structure/B5500996.png)